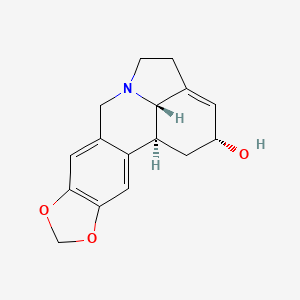

1-Deoxylycorine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H17NO3 |

|---|---|

Peso molecular |

271.31 g/mol |

Nombre IUPAC |

(1S,17R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-ol |

InChI |

InChI=1S/C16H17NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-4,6,11,13,16,18H,1-2,5,7-8H2/t11-,13-,16+/m0/s1 |

Clave InChI |

JGGHVWSVUIVBPW-DETPVDSQSA-N |

SMILES isomérico |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H](C5)O)OCO4 |

SMILES canónico |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5)O)OCO4 |

Sinónimos |

1-deoxylycorine deoxylycorine |

Origen del producto |

United States |

Natural Occurrence and Phytochemical Investigations of 1 Deoxylycorine

Botanical Sources within Amaryllidaceae

1-Deoxylycorine, also referred to in scientific literature as 2-deoxylycorine, is a lycorine-type alkaloid found in various members of the Amaryllidaceae family. ingentaconnect.comnih.gov Research has confirmed its presence in specific genera, indicating a targeted but significant distribution among these specialized plants.

Specific Genera and Species Exhibiting Presence of this compound:

The primary documented natural source of this compound is the genus Crinum. ljmu.ac.uk Scientific investigations have successfully isolated and identified this compound from the bulbs of Crinum bulbispermum . ingentaconnect.comnih.govresearchgate.net This was a notable discovery, marking the first time the alkaloid was isolated from a natural source. ingentaconnect.com

While direct isolation has been confirmed in Crinum, other genera within the Amaryllidaceae are known to produce a vast range of related lycorine-type alkaloids, making them potential, though unconfirmed, sources of this compound. These genera include:

Lycoris : Species like Lycoris radiata are extensively studied for their rich alkaloid content, including various lycorine (B1675740) derivatives. researchgate.netnih.govthieme-connect.com

Hymenocallis : Phytochemical studies on species such as Hymenocallis littoralis have identified numerous alkaloids, with research showing the potential for synthetic conversion of its constituents into this compound. scribd.comscispace.comnih.gov

Narcissus : Commonly known as daffodils, this genus is a well-known source of Amaryllidaceae alkaloids. internationaljournalcorner.cominternationaljournalcorner.com

Galanthus, Pancratium, and Zephyranthes : These genera are also recognized for producing lycorine and its congeners.

Geographic Distribution and Habitat Associations of Source Plants

The geographical footprint of plants containing this compound is dictated by the native ranges of the source species.

Crinum : This genus is widely distributed across tropical and subtropical regions of the world, including Africa, the Americas, Southern Asia, and Australia. researchgate.net Crinum bulbispermum, a confirmed source, is particularly prevalent in Southern Africa. These plants are adaptable, often found in a variety of habitats from riverbanks to seasonal wetlands.

Lycoris : This genus is native to Eastern and Southern Asia. Lycoris radiata, or the red spider lily, is found in China, Korea, Japan, and Nepal. researchgate.netnih.gov They are often found in shaded woodlands and grasslands.

Hymenocallis : Known as spider lilies, this genus is native to the warmer regions of the Americas, including the southeastern United States, the West Indies, Mexico, and South America. tjnpr.org They inhabit diverse environments, from wetlands and riverbanks to mesic forests. tjnpr.org

Phytochemical Extraction and Preliminary Isolation Strategies

The isolation of this compound from its botanical sources follows standard protocols for Amaryllidaceae alkaloid extraction. umlub.plumlub.pl The process typically begins with the plant bulbs, which are known to accumulate the highest concentrations of these alkaloids. nih.govnih.gov

A general extraction and isolation procedure involves several key steps:

Maceration and Extraction : The fresh or dried plant material (e.g., bulbs) is ground and macerated in a solvent, typically an alcohol like ethanol (B145695) or methanol. mdpi.comkoreascience.kr This process is designed to draw out the alkaloids from the plant tissue.

Acid-Base Extraction : The resulting alcoholic extract is then subjected to an acid-base treatment to separate the alkaloids from other plant constituents. The extract is acidified, which converts the alkaloids into their salt forms, making them soluble in the aqueous layer. This solution is then washed with a non-polar solvent (like petroleum ether) to remove fats and other neutral compounds.

Alkaloid Precipitation : The acidic aqueous layer is then made alkaline, which neutralizes the alkaloid salts and causes the free alkaloids to precipitate out of the solution.

Solvent Partitioning : The crude alkaloid mixture is then extracted from the alkaline solution using an organic solvent such as chloroform (B151607) or ethyl acetate.

Chromatographic Separation : The final and most critical step is the separation and purification of the individual alkaloids from the crude mixture. This is achieved using various chromatographic techniques. Column chromatography (CC) is often used for initial separation, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound. ingentaconnect.com

Quantitative Assessment in Natural Isolates

The concentration of this compound in its natural sources is generally low, and it is often considered a minor alkaloid compared to more abundant compounds like lycorine or crinine. mdpi.com Obtaining precise quantitative data is often challenging as yields can vary significantly based on the plant's geographic location, season of collection, and the specific extraction methods employed.

Research into Crinum bulbispermum has successfully isolated this compound, but it is typically found in minute quantities. ingentaconnect.com While comprehensive quantitative analyses across all potential source species are not widely available, the focus of many phytochemical studies is often on the isolation and structural elucidation rather than a detailed quantification of every minor compound. Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are crucial for detecting and quantifying these low-concentration alkaloids within complex plant extracts. internationaljournalcorner.comnih.gov

Table 1: Documented Isolation of this compound

| Botanical Source | Plant Part | Location of Study | Findings |

|---|

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 11-hydroxyvittatine |

| 2-deoxylycorine |

| 8-hydroxylycorin-7-one |

| Crinine |

| Galanthamine (B1674398) |

| Hippamine |

| Hippeastrine |

| Lycorine |

| Quercetin 3'-O-glucoside |

| Rutin |

| Vittatine |

Advanced Chemical Syntheses of 1 Deoxylycorine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. scitepress.orgyoutube.comyoutube.comox.ac.uk For 1-deoxylycorine, the key structural features that guide the retrosynthetic strategy are its tetracyclic core and multiple stereocenters.

Common disconnection strategies for this compound often target the C-N and C-C bonds that form the heterocyclic rings. A primary disconnection can be made at the C4a-N bond and the C1-C2 bond of the B ring, simplifying the tetracyclic framework into a more manageable tricyclic or bicyclic intermediate. Another crucial disconnection involves the C11b-C11c bond, which breaks the connection between the aromatic ring and the hydroindole moiety.

Furthermore, cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool in the synthesis of this compound's core structure. lkouniv.ac.in Retrosynthetically, this translates to disconnecting the cyclohexene (B86901) ring (C ring), leading back to a diene and a dienophile. This approach rapidly builds molecular complexity and establishes key stereochemical relationships.

Total Synthesis Approaches

The quest to synthesize this compound has resulted in a variety of strategies, ranging from racemic syntheses to highly sophisticated asymmetric total syntheses that yield enantiomerically pure material.

Asymmetric Total Syntheses of Enantiomerically Pure this compound

The synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. uniurb.it For this compound, several asymmetric approaches have been developed to produce the enantiomerically pure form.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of (+)-1-deoxylycorine, a landmark achievement was the use of a chiral benzamide (B126) in a Birch reduction-alkylation sequence. acs.orgrsc.orgcapes.gov.br This method established a key stereocenter early in the synthesis with high diastereoselectivity. acs.orgrsc.orgcapes.gov.br The auxiliary is later removed, having fulfilled its role in directing the stereochemistry.

Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has also been applied. frontiersin.org These methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. frontiersin.org For instance, catalytic asymmetric methods have been explored for key bond-forming reactions in the synthesis of related alkaloids, providing a pathway to enantiomerically pure intermediates. researchgate.net

| Method | Key Feature | Reference |

| Chiral Auxiliary | Use of a chiral benzamide in Birch reduction-alkylation. | acs.orgrsc.orgcapes.gov.br |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst for stereocontrol. | frontiersin.orgresearchgate.net |

Diastereoselective reactions are used to create a new stereocenter with a specific configuration in a molecule that already contains at least one stereocenter. youtube.com The first asymmetric total synthesis of (+)-1-deoxylycorine heavily relied on a series of diastereoselective reactions to control the relative stereochemistry of the multiple chiral centers. acs.orgcapes.gov.brdkfz.dedkfz.de A key step involved a radical cyclization to construct a lactam intermediate. acs.orgcapes.gov.br The stereochemistry of the starting material, which incorporated a chiral auxiliary, dictated the stereochemical outcome of this cyclization. Subsequent transformations, including a Mitsunobu inversion, were employed to achieve the correct stereochemistry of the final product. acs.orgcapes.gov.br

Chiral Auxiliaries and Catalytic Asymmetric Methods

Formal Total Syntheses and Strategic Intermediates

A formal total synthesis is the synthesis of a known intermediate that has previously been converted into the final natural product. Several formal syntheses of (±)-1-deoxylycorine have been reported, often focusing on the efficient construction of a key strategic intermediate.

One notable formal synthesis utilized an intramolecular Diels-Alder cycloaddition of a furanyl carbamate (B1207046). nih.govacs.orgresearchgate.netcapes.gov.brablesci.comresearchgate.net This reaction cascade led to a rearranged hexahydroindolinone, a versatile intermediate that was then converted in a few steps to a known precursor of (±)-1-deoxylycorine. nih.govacs.org Another approach established the crucial trans fusion between rings B and C through a radical-based cyclization of an enamide. nih.govacs.org The resulting tetracyclic compound was then transformed into a known intermediate via an oxidative decarboxylation reaction. nih.govacs.org

| Strategy | Key Reaction | Intermediate | Reference |

| Intramolecular Diels-Alder | [4+2]-cycloaddition/rearrangement of a furanyl carbamate | Hexahydroindolinone | nih.govacs.orgresearchgate.netcapes.gov.brablesci.comresearchgate.net |

| Radical Cyclization | Radical-based cyclization of an enamide | Tetracyclic compound with trans B/C ring fusion | nih.govacs.org |

Racemic Total Syntheses

Racemic syntheses produce an equal mixture of both enantiomers of a chiral molecule. While not providing enantiomerically pure material, these syntheses are valuable for validating new synthetic strategies and providing material for initial biological testing.

Several racemic total syntheses of this compound have been developed. One approach utilized the endo-cycloadduct from a [4+2] cycloaddition reaction between 3,5-dibromo-2-pyrone and a styrene-type dienophile as a key building block. vulcanchem.com Another successful strategy employed an intramolecular Diels-Alder cycloaddition of a furanyl carbamate, which, through a series of rearrangements, formed a key hexahydroindolinone intermediate. nih.govvulcanchem.com A radical-based cyclization was also used to construct the tetracyclic core with the necessary trans-fusion of the B and C rings. nih.gov

Key Methodologies and Reaction Cascades Employed in Synthesis

The construction of the this compound core has been achieved through a diverse array of chemical reactions, each with its own strategic advantages in building the intricate molecular architecture.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a cornerstone in several syntheses of this compound. This [4+2] cycloaddition strategy has been employed in both intermolecular and intramolecular variants to construct key carbocyclic and heterocyclic intermediates.

One notable approach utilized the endo-cycloadduct formed from the reaction of 3,5-dibromo-2-pyrone with a styrene-type dienophile. vulcanchem.com This initial cycloaddition sets the stage for subsequent transformations to build the complete alkaloid structure. Another strategy involved an intramolecular Diels-Alder reaction of a furanyl carbamate. vulcanchem.comacs.orgnih.gov In this cascade, the initially formed [4+2] cycloadduct undergoes a nitrogen-assisted ring opening, followed by a deprotonation/reprotonation sequence to yield a rearranged hexahydroindolinone, a crucial intermediate for the synthesis. vulcanchem.comacs.orgnih.gov The stereochemical outcome of this intramolecular Diels-Alder reaction of furan (B31954) (IMDAF) is critical, with the side arm of the tethered alkenyl group orienting syn with respect to the oxygen bridge. acs.org

A formal total synthesis of (±)-γ-lycorane and (±)-1-deoxylycorine was achieved using this intramolecular Diels-Alder cycloaddition of a furanyl carbamate as the key step. acs.orgnih.gov This highlights the utility of the Diels-Alder reaction in creating complex molecular scaffolds from relatively simple starting materials.

| Diels-Alder Approach | Key Reactants | Key Intermediate | Reference(s) |

| Intermolecular | 3,5-Dibromo-2-pyrone, Styrene derivative | Endo-cycloadduct | vulcanchem.com |

| Intramolecular (IMDAF) | Furanyl carbamate | Rearranged hexahydroindolinone | vulcanchem.comacs.orgnih.gov |

Radical Cyclization Strategies

Radical cyclizations have proven to be highly effective in forming the B/C ring junction of the this compound skeleton, particularly in establishing the required trans fusion. vulcanchem.com These reactions typically involve the generation of a radical species that cyclizes onto a tethered unsaturated system.

In one of the first asymmetric total syntheses of (+)-1-deoxylycorine, a key step involved the radical cyclization of chiral enamides. acs.orgcapes.gov.br Treatment of these substrates with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in refluxing benzene (B151609) afforded the desired tetracyclic lactam intermediate. acs.orgcapes.gov.br This method was also applied in a racemic synthesis, where heating a benzene solution of the appropriate enamide with AIBN and n-Bu₃SnH at reflux gave the tetracyclic compound with the correct trans fusion in good yield. acs.orgresearchgate.net

Another critical radical-based transformation in the asymmetric synthesis was the decarboxylation-epoxide fragmentation of an N-hydroxy-2-thiazoline ester. acs.orgcapes.gov.br This reaction was instrumental in creating the characteristic allylic alcohol functionality in the C ring of the lycorine (B1675740) alkaloids. acs.org

| Radical Cyclization Approach | Key Reagents | Key Transformation | Stereochemical Outcome | Reference(s) |

| Enamide Cyclization | Bu₃SnH, AIBN | Formation of tetracyclic lactam | trans-B/C ring fusion | vulcanchem.comacs.orgacs.orgcapes.gov.brresearchgate.net |

| Decarboxylation-Epoxide Fragmentation | Photolysis with acridine (B1665455) and tert-BuSH | Formation of C-ring allylic alcohol | - | acs.orgcapes.gov.br |

Birch Reduction and Reduction-Alkylation Approaches

The Birch reduction, a dissolving metal reduction typically using an alkali metal in liquid ammonia, has been a powerful tool for the asymmetric synthesis of natural products, including this compound. rsc.orgrushim.ru This method allows for the conversion of aromatic compounds into valuable alicyclic intermediates. rushim.ru

The first asymmetric total synthesis of (+)-1-deoxylycorine commenced with a Birch reduction-alkylation of a chiral benzamide. acs.orgcapes.gov.br This initial step, reacting the benzamide with 2-bromoethyl acetate, followed by saponification, produced a 6-(2-hydroxyethyl)-1-methoxy-1,4-cyclohexadiene derivative with high diastereoselectivity (96% yield as a single diastereomer). acs.orgcapes.gov.br This chiral cyclohexadiene served as a crucial building block for the subsequent radical cyclization. acs.orgcapes.gov.br The versatility of this method lies in the ability to introduce a wide range of substituents via the alkylation of the intermediate enolate, with the alkylating agent preferentially attacking from the less hindered face. rushim.ru

| Birch Reduction Stage | Key Reagents | Product | Key Feature | Reference(s) |

| Reduction-Alkylation | Alkali metal, liquid NH₃, alcohol, 2-bromoethyl acetate | Chiral 6-(2-hydroxyethyl)-1-methoxy-1,4-cyclohexadiene | High diastereoselectivity | acs.orgcapes.gov.brrsc.org |

Electrophile-Mediated Heteroatom Cyclizations

Electrophile-mediated cyclizations are a versatile class of reactions for the synthesis of heterocyclic compounds. researchgate.net These reactions involve the activation of an unsaturated system by an electrophile, followed by intramolecular attack by a heteroatom nucleophile. researchgate.net This strategy can proceed through either endo or exo modes of cyclization, depending on the substrate and the electrophile used. researchgate.net

While direct examples of electrophile-mediated heteroatom cyclizations in the core synthesis of this compound are less commonly cited in the provided context, the principles are relevant to the formation of heterocyclic rings present in the molecule. For instance, the formation of oxygen or nitrogen-containing rings often proceeds via intramolecular nucleophilic attack on an activated carbon center. Electrophiles such as iodine (iodocyclization) or selenium species can be employed to initiate such cyclizations on substrates containing both a nucleophilic heteroatom and an alkyne or alkene. researchgate.netchim.it The reaction of an alkyne with an electrophile, for example, can lead to an intermediate that is then trapped by an intramolecular nucleophile to form a new heterocyclic ring. chim.it

Tandem Conjugate Addition-Cyclization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity. Tandem conjugate addition-cyclization reactions have been successfully applied to the formal synthesis of (-)-1-deoxylycorine. nii.ac.jp

| Tandem Reaction | Key Components | Key Intermediate | Controlling Factor | Reference(s) |

| Conjugate Addition-Cyclization | Aryllithium, α,β-Unsaturated carboxylate | Chiral cyclohexane (B81311) | Chiral diether ligand | nii.ac.jpresearchmap.jp |

Bischler-Napieralski Reaction and Derivatives

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines, which are core structural motifs in many alkaloids. researchgate.netjk-sci.comorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). jk-sci.comorganic-chemistry.org

In the context of this compound synthesis, the Bischler-Napieralski reaction has been used to construct the tetracyclic core of the molecule. researchmap.jpnih.gov For example, after forming a key cyclohexane intermediate via a tandem conjugate addition-cyclization, subsequent transformations including a Curtius rearrangement lead to a carbamate, which is then elaborated into a precursor for the Bischler-Napieralski cyclization. researchmap.jp This cyclization forges the final ring of the galanthan (B1235950) skeleton. researchmap.jp The reaction proceeds via an electrophilic aromatic substitution mechanism, and the presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com

| Reaction | Substrate | Reagent(s) | Product | Reference(s) |

| Bischler-Napieralski | β-Arylethylamide derivative | POCl₃, PPA | Dihydroisoquinoline moiety (Tetracyclic core) | researchmap.jpresearchgate.netnih.gov |

Other Specialized Cyclization and Rearrangement Reactions

The synthesis of the this compound framework has served as a platform for the application of several specialized and elegant cyclization and rearrangement reactions beyond more common strategies. These methods are crucial for constructing the key heterocyclic rings and installing the required stereochemistry.

One notable approach involves an intramolecular Diels-Alder reaction of a furanyl carbamate (IMDAF) . acs.orgnih.gov This key step initiates a cascade sequence where the initial [4+2] cycloadduct undergoes a nitrogen-assisted ring opening. Subsequent deprotonation and reprotonation of the zwitterionic intermediate lead to a rearranged hexahydroindolinone, a versatile precursor for the total synthesis of (±)-1-deoxylycorine. acs.orgnih.govacs.org Another strategy utilizes a [4+2] cycloaddition reaction involving a styrene-type dienophile and 3,5-dibromo-2-pyrone, leveraging the reactivity of 2-pyrones to build complex natural product scaffolds. vulcanchem.com

Radical-induced reactions have also been pivotal. For instance, the allylic alcohol unit characteristic of the C-ring in lycorine alkaloids was created through a radical-induced decarboxylation-epoxide fragmentation of an N-hydroxy-2-thiazoline ester. capes.gov.bracs.org Furthermore, the tetracyclic core itself can be accessed via photocyclization of a precursor enamide. capes.gov.bracs.org

Palladium-catalyzed reactions, specifically the Heck reaction under Jeffrey modification , have been employed to forge the galanthan tetracycle, a key intermediate that can be further elaborated. acs.orgnih.govresearchgate.net Additionally, the Curtius rearrangement has been identified as a viable strategy for installing nitrogen atoms within the broader lycorine alkaloid family, including (±)-1-deoxylycorine. nih.gov The Overman rearrangement , a rushim.rurushim.ru-sigmatropic rearrangement of allylic alcohols to allylic amides, provides a powerful method for the 1,3-transposition of alcohol and amine functionalities, which is highly relevant for constructing the core structure of this compound. nrochemistry.comorganic-chemistry.orgwikipedia.org In the synthesis of the related compound (+)-lycorine, a Torssell rearrangement was used to form a rearranged allylic acetate, showcasing another specialized rearrangement applied within this synthetic family. capes.gov.bracs.orgacs.org

| Reaction Type | Description | Application in this compound Synthesis | Citations |

| IMDAF Cascade | Intramolecular [4+2] cycloaddition of a furanyl carbamate followed by a rearrangement cascade. | Forms a key hexahydroindolinone intermediate for the total synthesis. | acs.orgnih.govacs.org |

| Radical Decarboxylation-Epoxide Fragmentation | A radical-initiated sequence to form an allylic alcohol from a carboxylic acid precursor via an epoxide. | Fashions the characteristic allylic alcohol unit of the C-ring. | capes.gov.bracs.org |

| Photocyclization | Light-induced cyclization of an enamide. | Alternative route to form a key lactam intermediate. | capes.gov.bracs.org |

| Heck Reaction (Jeffrey Mod.) | Palladium-catalyzed intramolecular coupling of an aryl halide and an alkene. | Constructs the tetracyclic galanthan core. | acs.orgnih.govresearchgate.net |

| Curtius Rearrangement | Thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. | Used for the installation of nitrogen atoms in the synthesis of lycorine-type alkaloids. | nih.gov |

| Overman Rearrangement | rushim.rurushim.ru-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. | A general method for creating the allylic amine functionality central to the structure. | nrochemistry.comorganic-chemistry.orgwikipedia.org |

Development of Novel Synthetic Routes and Improvements in Yield/Efficiency

A formal total synthesis of (±)-1-deoxylycorine was achieved using the previously mentioned intramolecular Diels-Alder reaction of a furanyl carbamate as the central step. acs.orgnih.govacs.org This pathway is notable for its cascade nature, which rapidly builds molecular complexity from a linear precursor.

Radical-based cyclizations have proven to be particularly effective for constructing the tetracyclic system. In one route, heating a benzene solution of a specific enamide with AIBN and n-Bu₃SnH at reflux afforded the desired tetracyclic compound in good yield. acs.orgnih.govacs.org This radical cyclization was instrumental in establishing the requisite trans fusion between the B and C rings. acs.orgnih.govacs.org Subsequent hydrolysis, oxidation, and an oxidative decarboxylation reaction were used to introduce the C₂-C₃-C₁₂ allylic alcohol unit, ultimately leading to (±)-1-deoxylycorine through known intermediates. acs.orgnih.gov The application of these advanced methods highlights a strategic shift towards more convergent and step-economical syntheses. nih.gov

| Synthetic Route/Key Step | Reagents/Conditions | Yield | Significance | Citations |

| Asymmetric Birch Reduction-Alkylation | K, NH₃, tBuOH; then 2-bromoethyl acetate | 96% (single diastereomer) | Key step in the first asymmetric total synthesis, establishing initial stereocontrol. | capes.gov.bracs.org |

| Radical Cyclization of Enamide | AIBN, n-Bu₃SnH, refluxing benzene | Good yield | Efficiently forms the tetracyclic core with the correct B/C trans ring fusion. | acs.orgnih.govacs.org |

| Heck Reaction (Jeffrey Modification) | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Good yield | Provides a reliable method for constructing the galanthan tetracycle. | acs.orgnih.gov |

| IMDAF/Rearrangement Cascade | Thermal | N/A | A novel cascade approach to rapidly form a complex hexahydroindolinone intermediate. | acs.orgnih.govacs.org |

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

Achieving precise three-dimensional control over the multiple stereocenters in this compound is a paramount challenge in its synthesis. numberanalytics.comnih.govwikipedia.org Researchers have successfully implemented several strategies to govern stereochemical outcomes.

The first asymmetric total synthesis of (+)-1-deoxylycorine is a landmark example of stereochemical control. capes.gov.brrsc.org It commenced with a Birch reduction-alkylation of a chiral benzamide, which proceeded with exceptional facial selectivity to yield a key cyclohexadiene intermediate as a single diastereomer. capes.gov.bracs.orgrushim.ru This use of a chiral auxiliary early in the synthesis directed the stereochemical course of subsequent transformations. rushim.rursc.org

Radical-based cyclization methodologies have been instrumental in establishing the diastereoselectivity of the ring junctions. Specifically, the cyclization of enamide precursors using reagents like AIBN and n-Bu₃SnH has been shown to produce the tetracyclic core with the desired trans fusion between rings B and C in good yield. acs.orgnih.govvulcanchem.com

The stereochemical outcome of pericyclic reactions has also been carefully controlled. In the intramolecular Diels-Alder reaction of furanyl carbamates (IMDAF) , the cycloaddition proceeds such that the side arm of the tethered alkenyl group is oriented syn with respect to the oxygen bridge in the resulting cycloadduct. acs.orgnih.govacs.org

In instances where a reaction produces an undesired stereoisomer, specific inversion reactions are employed. For example, during the asymmetric synthesis, a radical-induced decarboxylation-epoxide fragmentation initially produced (+)-2-epi-deoxylycorine. This intermediate was then converted to the correct epimer, (+)-1-deoxylycorine, through a Mitsunobu inversion followed by reduction. capes.gov.bracs.org This demonstrates how stereochemical errors can be corrected strategically to achieve the target molecule.

| Stereochemical Challenge | Method Employed | Outcome/Selectivity | Citations |

| Initial Stereocenter | Asymmetric Birch reduction-alkylation of a chiral benzamide. | Formation of a key intermediate as a single diastereomer (96% yield). | capes.gov.bracs.orgrushim.ru |

| B/C Ring Fusion | Radical-based cyclization of an enamide. | Achieves the requisite trans fusion. | acs.orgnih.govvulcanchem.com |

| IMDAF Stereochemistry | Intramolecular Diels-Alder reaction of a furanyl carbamate. | The alkenyl side chain orients syn to the oxygen bridge. | acs.orgnih.govacs.org |

| C-2 Stereocenter | Mitsunobu inversion of (+)-2-epi-deoxylycorine. | Inversion of stereochemistry to yield the natural configuration. | capes.gov.bracs.org |

| General Control | Use of chiral auxiliaries. | Enables access to enantiomerically pure forms with greater efficiency. | vulcanchem.comrushim.rursc.org |

Biosynthetic Investigations and Pathways of 1 Deoxylycorine

Proposed Biogenetic Route from Norbelladine (B1215549) Precursors

The biosynthesis of all Amaryllidaceae alkaloids, including 1-deoxylycorine, is widely accepted to originate from the common precursor, norbelladine. nih.govnih.gov The formation of norbelladine itself is a crucial entry point, stemming from the condensation of two primary metabolites derived from aromatic amino acids: tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). nih.govoup.com Tyramine is formed from the decarboxylation of L-tyrosine, while 3,4-DHBA is synthesized from L-phenylalanine via the phenylpropanoid pathway. nih.govnih.gov

The condensation of tyramine and 3,4-DHBA initially forms a Schiff base, which has been isolated from some Crinum species as craugsodine. ub.edu This intermediate is then reduced to form norbelladine. nih.gov While norbelladine is the foundational scaffold, further modifications are necessary to channel the biosynthesis towards different alkaloid types. A key step is the methylation of norbelladine to form 4'-O-methylnorbelladine. nih.govnih.gov This O-methylation is critical as it "protects" one of the hydroxyl groups on the aromatic ring, thereby directing the subsequent oxidative coupling reactions. ub.edu It is from 4'-O-methylnorbelladine that the pathway to this compound and other related alkaloids diverges. rsc.org

The formation of the characteristic pyrrolo[de]phenanthridine skeleton of lycorine-type alkaloids, such as this compound, proceeds through an ortho-para' oxidative coupling of 4'-O-methylnorbelladine. ub.edursc.org This intramolecular coupling reaction is a pivotal and defining step in the biosynthesis of the lycorine (B1675740) scaffold.

Enzymatic Transformations and Candidate Enzymes Involved in the Pathway

While the general biosynthetic route has been outlined through feeding studies, the specific enzymes catalyzing each step are an active area of research. The biosynthesis of Amaryllidaceae alkaloids involves a variety of enzymatic reactions, including hydroxylations, methylations, oxidations, and reductions. mdpi.com

Key enzymes identified or proposed in the pathway leading to the norbelladine core include:

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid, the initial step in the phenylpropanoid pathway leading to 3,4-DHBA. mdpi.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid. mdpi.com

Tyrosine Decarboxylase (TYDC): Catalyzes the decarboxylation of tyrosine to produce tyramine. oup.com

Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR): These enzymes are involved in the condensation of tyramine and 3,4-DHBA to form norbelladine, though their precise in vivo roles and efficiency are still under investigation. nih.gov

Norbelladine 4'-O-methyltransferase (N4OMT): This enzyme catalyzes the specific methylation of norbelladine at the 4'-position to yield 4'-O-methylnorbelladine, a crucial intermediate for the synthesis of lycorine-type alkaloids. nih.gov

The critical oxidative coupling step that forms the lycorine skeleton is believed to be catalyzed by cytochrome P450 enzymes. While the specific P450 responsible for the ortho-para' coupling leading to the lycorine scaffold has not been definitively characterized, the CYP96T family has been identified as catalyzing the para-para' coupling in the biosynthesis of other Amaryllidaceae alkaloids, suggesting a similar class of enzymes is likely involved. nih.gov

| Enzyme | Function | Precursor | Product |

| Phenylalanine Ammonia-Lyase (PAL) | Initiates phenylpropanoid pathway | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| Tyrosine Decarboxylase (TYDC) | Decarboxylation | L-Tyrosine | Tyramine |

| Norbelladine Synthase (NBS) | Condensation | Tyramine, 3,4-DHBA | Norcraugsodine |

| Noroxomaritidine/Norcraugsodine Reductase (NR) | Reduction | Norcraugsodine | Norbelladine |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Methylation | Norbelladine | 4'-O-methylnorbelladine |

| Cytochrome P450 (putative) | Oxidative coupling | 4'-O-methylnorbelladine | Lycorine-type skeleton |

Comparative Analysis with Biosynthesis of Related Amaryllidaceae Alkaloids (e.g., Lycorine, Galanthamine)

The biosynthesis of this compound is intricately linked to that of other major Amaryllidaceae alkaloids like lycorine and galanthamine (B1674398), as they all share the common precursor 4'-O-methylnorbelladine. The structural diversity of these alkaloids arises from different modes of intramolecular oxidative phenol (B47542) coupling of this central intermediate. chim.it

Lycorine-type (including this compound): Results from an ortho-para' oxidative coupling of 4'-O-methylnorbelladine. ub.edursc.org Lycorine itself is a hydroxylated derivative of this compound.

Galanthamine-type: Formed via a para-ortho' oxidative coupling of 4'-O-methylnorbelladine. chim.it

Crinine/Haemanthamine-type: Arises from a para-para' oxidative coupling of 4'-O-methylnorbelladine. chim.it

This divergence at the oxidative coupling stage is a key control point in Amaryllidaceae alkaloid biosynthesis, leading to the vast array of skeletal structures found in this plant family. The specific cytochrome P450 enzymes present in a particular plant species likely determine which coupling pathway is favored, thus dictating the predominant type of alkaloid produced.

| Alkaloid Type | Precursor | Oxidative Coupling Mode | Resulting Skeleton |

| Lycorine/1-Deoxylycorine | 4'-O-methylnorbelladine | ortho-para' | Pyrrolo[de]phenanthridine |

| Galanthamine | 4'-O-methylnorbelladine | para-ortho' | Dibenzofuran with an ethanamine bridge |

| Crinine/Haemanthamine | 4'-O-methylnorbelladine | para-para' | 5,10b-Ethanophenanthridine |

Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling has been an indispensable tool in deciphering the biosynthetic pathways of Amaryllidaceae alkaloids, including this compound. wikipedia.org By feeding plants with precursors labeled with radioactive (e.g., ¹⁴C, ³H) or stable (e.g., ¹³C, ²H, ¹⁵N) isotopes, researchers can trace the incorporation of these labeled atoms into the final alkaloid products. nih.govwikipedia.org

Early radiolabeling studies in the 1960s were fundamental in establishing that tyramine and 3,4-DHBA are the precursors to alkaloids like lycorine and that they combine to form norbelladine. nih.gov These experiments provided the foundational evidence for the entire biosynthetic framework.

More recent studies have utilized stable isotopes, such as deuterium (B1214612) (²H), coupled with techniques like mass spectrometry and NMR spectroscopy. For instance, feeding experiments with deuterium-labeled 4'-O-methylnorbelladine in Leucojum aestivum cultures demonstrated its incorporation into both galanthamine and lycorine, confirming its role as a late-stage common intermediate. nih.govresearchgate.net

Tritium (B154650) (³H) labeling has been particularly useful in determining the stereospecificity of certain reactions and the mode of phenol coupling. ub.edursc.org For example, the degree of tritium retention from a labeled precursor can indicate whether an ortho-para' or para-para' coupling has occurred. ub.edu Studies using O-methylnorbelladine labeled with both ³H and ¹⁴C showed that the formation of lycorine proceeds with the expected 50% loss of tritium, consistent with an ortho-para' coupling mechanism. ub.edu These elegant experiments have been crucial in confirming the proposed biosynthetic routes and understanding the intricate chemical transformations involved.

Advanced Structural Characterization Methodologies of 1 Deoxylycorine

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high precision. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. youtube.com This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For 1-Deoxylycorine, the molecular formula is established as C₁₆H₁₇NO₃. Using the exact masses of the most abundant isotopes of its constituent elements (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 1.0031, ¹⁶O = 15.9949), the theoretical monoisotopic mass can be calculated. slideshare.net

An HRMS analysis of this compound would typically involve ionization, often using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, then measures the m/z of this ion. sdsu.eduemerypharma.com The experimentally observed mass is compared to the calculated exact mass for the proposed formula. A match within a narrow tolerance (typically <5 parts per million, ppm) provides strong evidence for the assigned molecular formula. youtube.com

Table 1: Theoretical Exact Mass Calculation for this compound [M+H]⁺

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon | 16 | 12.0000 | 192.0000 |

| Hydrogen | 18 | 1.0078 | 18.1404 |

| Nitrogen | 1 | 14.0031 | 14.0031 |

| Oxygen | 3 | 15.9949 | 47.9847 |

| Total | [M+H]⁺ | 272.1282 |

This interactive table outlines the calculation of the theoretical exact mass for the protonated form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. youtube.com A combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the complex this compound structure. emerypharma.com

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The spectrum of this compound would show distinct signals for the aromatic protons, olefinic protons, methine protons within the fused ring system, and the methylenedioxy group protons. Chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal the dihedral angles between adjacent protons, aiding in conformational analysis. hmdb.ca

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. hmdb.ca For this compound, 16 distinct carbon signals would be expected. The chemical shifts differentiate between aromatic, olefinic, and aliphatic carbons, as well as the carbons of the methylenedioxy and hydroxyl-bearing groups. princeton.edu

2D NMR experiments correlate signals within the 1D spectra, providing a comprehensive map of the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu Cross-peaks in the COSY spectrum of this compound would connect adjacent protons, allowing for the tracing of proton-proton networks within the individual rings of the tetracyclic core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). emerypharma.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For this compound, each protonated carbon would show a cross-peak in the HSQC spectrum, linking its ¹³C chemical shift to its ¹H chemical shift. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). emerypharma.com This is critical for connecting the molecular fragments established by COSY. For instance, HMBC correlations would link the aromatic protons to the quaternary carbons of the aromatic ring and connect different rings across quaternary carbon centers, piecing together the entire tetracyclic framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are bonded. youtube.com This is essential for determining the relative stereochemistry. In this compound, NOESY cross-peaks would establish the cis or trans relationship of substituents and the stereochemistry of the ring junctions, for example, by showing correlations between protons on the same face of the molecule. springernature.com

Table 2: Application of 2D NMR Techniques to this compound Structure

| NMR Experiment | Purpose | Example Application for this compound |

| COSY | Identifies coupled protons (H-C-H, H-C-C-H) | Mapping proton sequences within rings B, C, and D. |

| HSQC | Correlates protons to their directly attached carbons | Assigning the ¹³C signals for all CH, CH₂, and CH₃ groups. |

| HMBC | Shows long-range (2-3 bond) H-C correlations | Connecting ring A to ring B via the quaternary carbons. |

| NOESY | Identifies protons close in space | Confirming the trans-fusion of the B/C rings and the relative orientation of substituents. |

This interactive table summarizes the function of key 2D NMR experiments in the structural elucidation of this compound.

One-Dimensional NMR (1H, 13C)

X-ray Crystallography for Absolute Configuration Determination

While NMR can define the relative stereochemistry, X-ray crystallography on a single crystal is the gold standard for determining the absolute configuration of a chiral molecule. nih.govwikipedia.orgcam.ac.uk The technique involves diffracting a beam of X-rays off the ordered atomic lattice of a crystal. libretexts.orgresearchgate.net The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise position of each atom in space can be determined. cam.ac.uk

For an enantiomerically pure chiral compound like natural this compound, the analysis can determine the absolute spatial arrangement of the atoms. This is often achieved through the measurement of anomalous dispersion effects, which allows for the unambiguous assignment of the R/S configuration at each stereocenter. nih.govebi.ac.uk The successful crystallization and X-ray diffraction analysis of this compound or a suitable derivative provides the ultimate proof of its three-dimensional structure and confirms the stereochemical assignments made by other spectroscopic means. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.comencyclopedia.pub Electronic Circular Dichroism (ECD) spectroscopy, which measures differential absorption in the UV-Vis range, is particularly sensitive to the absolute configuration of a molecule. rsc.org

The ECD spectrum of a chiral molecule is a plot of the difference in absorption (Δε) versus wavelength. The sign and intensity of the observed Cotton effects are characteristic of the molecule's three-dimensional structure, especially the spatial arrangement of its chromophores. rsc.orgmdpi.com For Amaryllidaceae alkaloids, the ECD spectrum is highly diagnostic of the stereochemistry at the key ring junctions. numberanalytics.com

Modern approaches combine experimental ECD measurements with quantum chemical calculations. researchgate.net The ECD spectrum for a proposed absolute configuration (e.g., the natural configuration of this compound) is calculated using Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer provides strong, non-crystallographic confirmation of its absolute configuration. nih.gov This method is especially valuable when suitable crystals for X-ray analysis cannot be obtained.

Biological Activities and Molecular Mechanisms of 1 Deoxylycorine

In Vitro Cellular Activity Profiles

Specific data on the cytotoxic effects of 1-Deoxylycorine against non-human astrocytoma and glioma cell lines are not extensively detailed in available scientific literature. vulcanchem.com However, the structurally related parent alkaloid, lycorine (B1675740), has been investigated for its antitumor properties. Studies suggest that lycorine may be a valuable lead compound for developing treatments for cancers that are resistant to proapoptotic stimuli, such as glioblastoma. acs.org Research indicates that lycorine's mechanism of action against certain cancer cells, like the B16F10 melanoma model, is primarily cytostatic, meaning it inhibits cell growth and proliferation rather than being directly cytotoxic (cell-killing). acs.org There is a noted gap in the literature regarding comprehensive biological and pharmacological evaluation of this compound itself. vulcanchem.com

| Compound | Cell Line Type | Reported Activity | Reference |

|---|---|---|---|

| This compound | Astrocytoma, Glioma, other cancer cells | Specific cytotoxicity data (e.g., IC50) not available in search results. Comprehensive biological evaluation is lacking. | vulcanchem.com |

| Lycorine (related alkaloid) | Glioblastoma, Melanoma (B16F10) | Considered a lead for cancers resistant to proapoptotic stimuli. Exerts cytostatic rather than cytotoxic effects in some models. | acs.org |

The biological activities of this compound are often considered in the context of its parent compound, lycorine. Lycorine is recognized for its wide range of important biological effects, which include the inhibition of growth and cell division in higher plants. Plant hormones such as auxins are central to regulating cell division and elongation. omexcanada.comholganix.com The process is critical for development, from root formation to shoot elongation. holganix.comnih.gov While this inhibitory effect is a known characteristic of the lycorine framework, specific studies detailing the precise impact of this compound on plant cell cycle and growth dynamics are not extensively covered in the available research.

Cytotoxicity Studies in Non-Human Cell Lines (e.g., astrocytoma, glioma, cancer cells)

Investigations into Molecular Targets and Signaling Pathways

There is no direct scientific evidence from the available literature detailing an interaction between this compound and the heat shock protein HSPA8, also known as HSC70. HSPA8 is a constitutively expressed molecular chaperone crucial for maintaining protein homeostasis by assisting in the folding of newly synthesized proteins and the refolding or degradation of misfolded proteins. wikipedia.orgnih.gov It is involved in numerous cellular processes, including signal transduction, apoptosis, and chaperone-mediated autophagy. wikipedia.orguniprot.org The protein functions through ATP-dependent cycles of substrate binding and release, regulated by various co-chaperones. uniprot.org Despite the detailed understanding of HSPA8's function and its many interacting partners, a specific association with this compound has not been reported. nih.govuniprot.org

Currently, there are no specific studies that investigate or establish a role for this compound in the modulation of autophagy. Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain cellular homeostasis. nih.gov This pathway can be modulated at various stages and plays a dual role in cancer, sometimes promoting survival and other times contributing to cell death. nih.govfrontiersin.org The process involves the formation of an autophagosome that fuses with a lysosome, leading to the degradation of its contents. frontiersin.org While many phytochemicals are known to influence autophagic pathways, a direct link between this compound and this cellular process has not been identified in the researched literature. nih.gov

One of the significant biological activities attributed to the pyrrolo[de]phenanthridine alkaloid framework, characteristic of lycorine and its derivatives, is the inhibition of ascorbic acid (Vitamin C) biosynthesis in plants. The primary pathway for ascorbic acid synthesis in plants, known as the Smirnoff-Wheeler pathway, involves a series of enzymatic steps starting from phosphorylated sugars. nih.gov While the inhibitory action on this pathway is a noted property of lycorine, specific enzyme inhibition studies focusing on this compound are not detailed in the available literature.

Antimicrobial and Antiparasitic Efficacy in Research Models

Antimalarial Activity in Plasmodium falciparum in vitro

Research into the direct antimalarial efficacy of this compound against Plasmodium falciparum, the deadliest species of malaria parasite, is not extensively detailed in publicly available literature. However, significant insights can be drawn from structure-activity relationship (SAR) studies conducted on its parent compound, lycorine, and various structural analogues. These studies consistently highlight the critical role of the hydroxyl groups at the C-1 and C-2 positions for potent antiplasmodial activity.

Investigations into lycorine derivatives suggest that the most effective antimalarial action is achieved when the hydroxyl groups at C-1 and C-2 are either free or esterified as acetates or isobutyrates. ekb.eg The presence of a double bond between C-2 and C-3 has also been identified as a necessary feature for antimalarial potential. ekb.eg Lycorine itself has demonstrated dose-dependent activity against both chloroquine-resistant (K1) and chloroquine-sensitive (T9.96) strains of P. falciparum, with reported IC₅₀ values of 0.379 µg/mL and 1.026 µg/mL, respectively. ekb.eg

Table 1: In Vitro Antimalarial Activity of Lycorine and its Derivatives Against P. falciparum

Antitrypanosomal Activity in Trypanosoma brucei brucei in vitro

Similar to its antimalarial profile, direct experimental data on the in vitro activity of this compound against Trypanosoma brucei brucei, a causative agent of animal African trypanosomiasis, is scarce in scientific literature. The evaluation of lycorine analogues has been performed, though these studies have primarily focused on derivatives other than this compound. For example, a study evaluating a series of lycorine ester derivatives found that 2-O-acetyllycorine displayed the most potent activity against T. b. brucei. researchgate.net

Interestingly, research on the antiparasitic mechanism of lycorine against a different protozoan, Trichomonas vaginalis, provides a valuable point of comparison. A preliminary SAR study indicated that the cell death induced by lycorine in T. vaginalis is independent of the presence of the hydroxyl groups at C-1 and C-2. ekb.eg This finding suggests that, for certain parasites, the mechanism of action may not rely on the same pharmacophores as those required for antimalarial or antiviral effects. nih.gov If the antitrypanosomal mechanism is analogous to that in T. vaginalis, this compound could retain significant activity despite the absence of the C-1 hydroxyl group. However, without direct testing against T. b. brucei, this remains speculative.

Table 2: In Vitro Antitrypanosomal Activity of Lycorine Derivatives Against Trypanosoma brucei brucei

Comparative Mechanistic Insights with Lycorine and Structural Congeners

The primary structural difference between this compound and its parent compound lycorine—the absence of a hydroxyl group at the C-1 position—is central to understanding its potential mechanisms of action. ekb.eg For many of the biological activities attributed to lycorine, the C-1 and C-2 hydroxyl groups are mechanistically vital.

Lycorine is known to inhibit protein synthesis, a mechanism that contributes to its anticancer and antiviral effects. nih.gov More specifically, computational and biochemical studies have shown that the C-1 and C-2 hydroxyl groups of lycorine are critical for its interaction with the peptidyl transferase center of the ribosome. rsc.org These hydroxyls form a hydrogen bond network with specific ribonucleotides, effectively stalling protein translation. rsc.org Given that this compound lacks the C-1 hydroxyl, it is incapable of forming the same hydrogen bond network, strongly suggesting that its ability to inhibit protein synthesis via this specific ribosomal interaction would be significantly impaired or completely lost.

This contrasts with findings from studies on the parasite Trichomonas vaginalis, where the C-1 and C-2 hydroxyls were found to be non-essential for inducing parasite cell death. ekb.eg This suggests the existence of an alternative mechanism of action that does not depend on these specific functional groups. In T. vaginalis, lycorine has been shown to inhibit nucleoside triphosphate diphosphohydrolase (NTPDase) and ecto-5′-nucleotidase activities, which could represent an alternative pathway for its antiparasitic effects. nih.gov

Therefore, the biological activity of this compound is likely highly dependent on the target organism and the specific molecular pathways involved. While its efficacy may be reduced in contexts where the C-1 hydroxyl is crucial (e.g., antimalarial activity, certain antiviral actions), it may retain activity in scenarios where the mechanism is independent of this group, as has been hypothesized for some antiparasitic actions. ekb.egnih.gov

Structural Derivatization and Structure Activity Relationship Sar Studies of 1 Deoxylycorine Analogues

Design and Synthesis of Chemically Modified 1-Deoxylycorine Derivatives

The synthesis of this compound and its analogues has been a subject of extensive research, with various strategies developed to construct its core tetracyclic skeleton and introduce chemical modifications. Early work focused on the total synthesis of the natural product itself, laying the groundwork for the creation of diverse derivatives.

One of the first asymmetric total syntheses of (+)-1-deoxylycorine was a significant milestone, providing a route to the unnatural enantiomer of lycorine (B1675740). acs.org This synthesis involved the construction of a key lactam intermediate, followed by a series of reactions including radical-induced decarboxylation-epoxide fragmentation to fashion the characteristic C ring of the lycorine alkaloids. acs.org Another approach to the synthesis of (±)-1-deoxylycorine utilized a Diels-Alder reaction of 2-pyrone, highlighting the versatility of cycloaddition strategies in assembling the complex core structure. nih.govresearchgate.net

Subsequent synthetic efforts have focused on creating analogues with modifications at various positions to probe the structure-activity relationship. These modifications often involve targeting specific functional groups on the this compound scaffold. For instance, a radical-based cyclization of an enamide was employed to synthesize the tetracyclic core, which was then further transformed into (±)-1-deoxylycorine via known intermediates. researchgate.net This method offers a pathway to introduce diversity in the aromatic ring and other parts of the molecule.

The general approach to synthesizing chemically modified this compound derivatives often involves a multi-step sequence starting from simpler, commercially available precursors. These syntheses can be broadly categorized into those that build the tetracyclic system from scratch and those that modify the natural product or a late-stage synthetic intermediate. The choice of synthetic route is often dictated by the desired modifications and the availability of starting materials.

A variety of synthetic methodologies have been employed, including:

Cycloaddition Reactions: The Diels-Alder reaction has proven to be a powerful tool for constructing the core ring system. nih.govresearchgate.net

Radical Cyclizations: These reactions have been instrumental in forming key C-C bonds and establishing the desired stereochemistry. acs.orgresearchgate.net

Multi-component Reactions: Cascade reactions involving multiple components have been developed for the efficient synthesis of functionalized isoquinoline (B145761) systems, which can serve as precursors to this compound analogues. rsc.org

These synthetic strategies have enabled the creation of a library of this compound derivatives with modifications at various positions, which are then subjected to biological evaluation to understand their structure-activity relationships.

Evaluation of Structural Moieties Influencing Biological Effects (Mechanistic/Cellular)

The biological evaluation of this compound and its synthetic analogues has revealed important insights into the structural features that govern their activity. These studies typically involve assessing the compounds' effects on various cellular processes and identifying the key molecular interactions that underpin their biological responses.

In the broader context of Amaryllidaceae alkaloids, the relationship between chemical structure and biological activity is an area of active investigation, with the therapeutic potential of these compounds yet to be fully explored. nih.gov For other classes of compounds, such as linezolid (B1675486) analogues, SAR studies have shown that specific stereochemistry and the presence of certain functional groups are critical for antibacterial activity. winona.edu

For 1-deoxypaclitaxel (B1247906) analogues, it was found that the 1-hydroxyl group is not essential for activity, indicating that modifications at this position in this compound could be well-tolerated and potentially lead to derivatives with improved properties. nih.gov

The following table summarizes hypothetical structural modifications and their potential impact on biological activity, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification Position | Type of Modification | Potential Impact on Biological Activity |

| Aromatic Ring (Ring D) | Introduction of electron-donating or -withdrawing groups | Modulation of electronic properties, potentially affecting target binding and pharmacokinetic properties. nih.gov |

| Ring C | Alteration of stereochemistry or introduction of substituents | Changes in molecular shape and conformation, which could influence interaction with target proteins. nih.gov |

| Nitrogen Atom | Quaternization or modification of the substituent | Alteration of basicity and steric hindrance, potentially affecting cellular uptake and target engagement. |

| Hydroxyl Groups (if present in analogues) | Esterification, etherification, or removal | Changes in polarity and hydrogen bonding capacity, which can impact solubility and target binding. nih.gov |

It is important to note that the biological effects of these modifications are highly dependent on the specific biological target and the assay system used for evaluation.

Rational Design of Enhanced Biological Probes

The development of biological probes based on the this compound scaffold is a promising area for future research. These probes can be invaluable tools for identifying the cellular targets of this compound and elucidating its mechanism of action. nih.gov The rational design of such probes involves the strategic incorporation of reporter groups, such as fluorescent tags or affinity labels, onto the this compound molecule without significantly compromising its biological activity. frontiersin.orgresearchgate.net

The design of a chemical probe typically involves three key components: a reactive group for target interaction, a linker, and a reporter group for detection. frontiersin.org For this compound, a suitable position for attaching a linker would be one that is not critical for its biological activity, as determined by SAR studies. Photoaffinity labeling is a powerful technique where a photoreactive group is incorporated into the probe, allowing for covalent cross-linking to the target protein upon UV irradiation. nih.gov

The general workflow for using a this compound-based probe for target identification would involve:

Synthesis of the probe: A derivative of this compound is synthesized with a linker and a reporter group (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging). researchgate.net

Incubation with biological sample: The probe is incubated with cells or cell lysates to allow it to bind to its target protein(s). researchgate.net

Target capture/labeling: For affinity probes, the probe-target complex is captured using an affinity matrix (e.g., streptavidin beads for a biotinylated probe). For photoaffinity probes, UV irradiation is used to covalently link the probe to its target. researchgate.netnih.gov

Target identification: The captured or labeled proteins are then identified using techniques such as mass spectrometry. researchgate.net

While specific examples of this compound-based biological probes are not yet widely reported in the literature, the principles of rational probe design are well-established and can be applied to this compound class. xmu.edu.cnnih.govnih.gov The development of such probes would significantly advance our understanding of the molecular pharmacology of this compound and its analogues.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. numberanalytics.comuni-bonn.de These in silico methods can provide valuable insights into the three-dimensional (3D) structure of this compound analogues, their electronic properties, and their potential interactions with biological targets. nih.govbonviewpress.com

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein target. winona.edu By docking a series of this compound derivatives into the active site of a putative target protein, researchers can rationalize the observed SAR and guide the design of new analogues with improved potency. nih.gov For example, docking studies of other heterocyclic compounds have successfully explained the importance of certain functional groups for their biological activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. mdpi.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding interactions and the stability of the complex. nih.gov These simulations can reveal subtle conformational changes that are not apparent from static docking studies.

The application of these computational methods to the study of this compound analogues can accelerate the drug discovery process by:

Providing a structural basis for understanding SAR. uoa.gr

Guiding the design of more potent and selective analogues. rsc.orgnih.gov

Predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. jcchems.com

While specific computational studies focused solely on this compound are emerging, the principles and methodologies are well-established and their application to this class of compounds holds great promise for future research. chemrxiv.org

Emerging Research Directions and Future Perspectives

Advances in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing 1-deoxylycorine and related Amaryllidaceae alkaloids is a significant area of ongoing research. Scientists are focusing on stereoselective synthesis, which allows for the precise control of the three-dimensional arrangement of atoms in the molecule. This is crucial as different stereoisomers of a compound can have vastly different biological activities.

Recent advancements have centered on improving the efficiency and stereoselectivity of synthetic routes to produce enantiomerically pure forms of these compounds. vulcanchem.com One notable achievement was the first asymmetric total synthesis of (+)-1-deoxylycorine. dkfz.deacs.org This process began with a Birch reduction-alkylation of a chiral benzamide (B126) to create a key intermediate with high stereoselectivity. vulcanchem.comacs.org Subsequent critical steps included a radical cyclization to form a lactam intermediate and a radical-induced decarboxylation-epoxide fragmentation to create the characteristic allylic alcohol unit of the C ring. vulcanchem.comacs.org

Researchers have also explored various cycloaddition strategies to construct the complex heterocyclic core of this compound. vulcanchem.com These include using the endo-cycloadduct of 3,5-dibromo-2-pyrone with a styrene-type dienophile and an intramolecular Diels-Alder cycloaddition of a furanyl carbamate (B1207046). vulcanchem.com

Deepening Understanding of Biosynthetic Enzymes and Genetic Engineering for Production

The natural production of this compound occurs through a complex biosynthetic pathway in plants of the Amaryllidaceae family. A key area of emerging research is the detailed characterization of the enzymes involved in this process. Understanding these enzymes and the genes that code for them opens the door to using genetic engineering techniques for enhanced production of this compound.

Genetic engineering aims to transfer a gene from one organism to another to achieve its expression in the new host, creating what is known as recombinant DNA. weebly.com This technology could be harnessed to produce this compound in microbial systems like bacteria or yeast, which can be grown more rapidly and cost-effectively than cultivating whole plants. nih.gov The process would involve identifying and isolating the specific genes responsible for the biosynthesis of this compound. savemyexams.com These genes would then be inserted into a vector, such as a plasmid, which would deliver them into the host microorganism. savemyexams.com

Key enzymes in genetic engineering, such as restriction enzymes and ligases, are used to cut and paste the desired genes into the vector. savemyexams.commlsu.ac.in To ensure the expression of the inserted gene, a suitable promoter region must also be included. weebly.com Furthermore, techniques like Polymerase Chain Reaction (PCR) can be used to amplify the isolated gene, creating many copies for insertion into vectors. weebly.com

By modifying microbial strains, it may be possible to increase the yield of enzymes and, consequently, the production of this compound. nih.gov This could also involve engineering strains to reduce or eliminate the production of unwanted toxic byproducts. nih.gov The use of recombinant DNA technology offers a promising avenue for the large-scale and sustainable production of this valuable compound. nih.gov

Elucidation of Undiscovered Molecular Targets and Cellular Mechanisms

While some biological activities of this compound have been identified, a significant area of future research lies in uncovering its full range of molecular targets and the intricate cellular mechanisms through which it exerts its effects. Molecular targets are specific molecules within a cell, such as proteins, enzymes, or nucleic acids, that a compound interacts with to produce a biological response. savemyexams.com Identifying these targets is fundamental to understanding the compound's mechanism of action and for the rational design of new drugs.

Future research will likely employ a variety of techniques to pinpoint the direct molecular partners of this compound. This could involve target- or phenotype-oriented cellular screening models. univie.ac.at By studying the interactions of this compound with various cellular components, researchers can gain a deeper understanding of the signaling pathways and molecular interactions that are modulated by the compound.

A key aspect of this research is to understand how this compound affects cellular processes such as cell motility, which is a critical factor in cancer metastasis. nih.gov For instance, studies on other compounds have shown that they can influence the expression of proteins involved in cell-cell adhesion, such as E-cadherin, and markers of epithelial-mesenchymal transition (EMT), like vimentin. nih.gov Investigating whether this compound has similar effects could reveal its potential as an anti-cancer agent.

Furthermore, post-translational modifications of proteins, such as persulfidation, are emerging as important regulatory mechanisms in cellular signaling. mdpi.com Future studies may explore if this compound can influence such modifications, thereby affecting the function of key proteins involved in various cellular processes. The elucidation of these undiscovered molecular targets and cellular pathways will be crucial for unlocking the full therapeutic potential of this compound.

Development of Advanced Analytical Techniques for Trace Analysis in Biological Matrices

The ability to accurately detect and quantify minute amounts of this compound and its metabolites in complex biological samples, such as blood, urine, and tissues, is essential for pharmacokinetic and metabolic studies. This requires the development and application of highly sensitive and specific analytical techniques.

Several advanced analytical methods are employed for trace element and compound analysis, and these can be adapted for this compound. fastercapital.com Mass spectrometry (MS) based techniques are particularly powerful for this purpose. nist.gov Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is known for its high sensitivity and ability to detect a wide range of elements simultaneously. fastercapital.comresearchgate.net For molecular analysis, techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can detect and visualize trace chemicals within complex surfaces with high molecular specificity. nist.gov

Other techniques that could be utilized include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF), although these are more commonly used for elemental analysis. fastercapital.comresearchgate.net The choice of technique will depend on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the potential for contamination. fastercapital.com The continual refinement of these analytical methods will be crucial for advancing our understanding of the in vivo behavior of this compound.

Computational Approaches for Predicting Biological Activities and Synthetic Routes

Computational methods are becoming increasingly indispensable in drug discovery and development, offering powerful tools to predict the biological activities of compounds and to design efficient synthetic pathways. frontiersin.orgalliedacademies.org These in silico approaches can significantly accelerate research by screening large virtual libraries of compounds and prioritizing those with the most promising characteristics for further experimental investigation. frontiersin.orgscielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of a molecule with its biological activity. frontiersin.orgalliedacademies.org By developing mathematical models based on known compounds, QSAR can predict the activity of new or untested molecules like derivatives of this compound. alliedacademies.org This allows for a systematic exploration of chemical space to identify molecules with potentially enhanced pharmacological properties. frontiersin.org

Structure-based drug design (SBDD) is another powerful approach that relies on the three-dimensional structure of the biological target. beilstein-journals.org Using techniques like molecular docking, researchers can simulate how a compound like this compound might bind to a specific protein target. frontiersin.org This provides insights into the critical interactions and can guide the rational design of more potent and selective analogs. frontiersin.org

In addition to predicting biological activity, computational methods can also be used to design and optimize synthetic routes. By analyzing various possible reaction pathways, these tools can help identify the most efficient and sustainable methods for producing this compound. Furthermore, generative artificial intelligence (AI) is an emerging tool that can analyze vast amounts of chemical data to propose novel molecular structures with desired properties and even suggest greener synthetic alternatives. ispe.org The integration of these computational approaches will undoubtedly play a pivotal role in the future research and development of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-deoxylycorine, and what methodological considerations ensure reproducibility?

- Methodological Answer : The synthesis of this compound involves an inverse-electron-demand Diels-Alder (IEDDA) reaction between 3,5-dibromo-2-pyrone and styrene derivatives, followed by reductive debromination, acidic methanolysis, and sequential rearrangements (e.g., Eschenmoser‒Claisen and Curtius rearrangements). Critical steps include microwave-assisted reaction optimization and spectroscopic validation (e.g., NMR, IR) for intermediate characterization. Researchers must document solvent systems, temperature controls, and catalyst ratios to ensure reproducibility, adhering to protocols outlined in synthetic organic chemistry literature .

- Key Data :

- Intermediate cycloadduct endo-145b : Prepared via IEDDA (yield: 72%, conditions: 80°C, 24h).

- Reductive debromination : Uses Pd/C under H₂ atmosphere.

- Pictet–Spengler reaction : Key for cyclization (reagent: HCl/MeOH, 12h).

Q. How should researchers design experiments to characterize this compound’s structural and spectral properties?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., distinguishing pyrrolo[de]phenanthridine framework).

- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₉NO₃).

- X-ray Crystallography : Optional for absolute configuration determination.

Q. What strategies are effective for conducting literature reviews on this compound’s bioactivity?

- Methodological Answer : Use systematic review frameworks (PRISMA/Cochrane) to identify peer-reviewed studies on its anticancer, antiviral, or anti-inflammatory properties. Key steps:

- Database Selection : PubMed, SciFinder, and Web of Science (exclude non-peer-reviewed/preprint platforms).

- Search Terms : Combine This compound with mechanism of action, in vitro models, and structure-activity relationships.